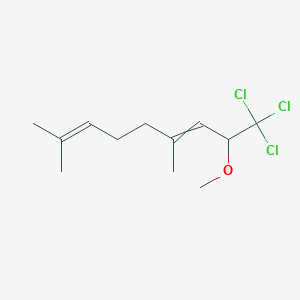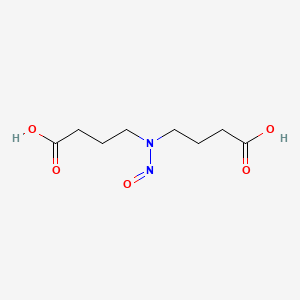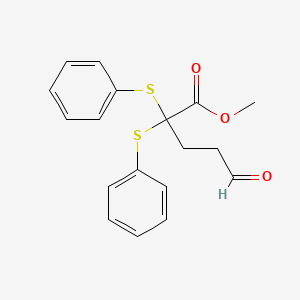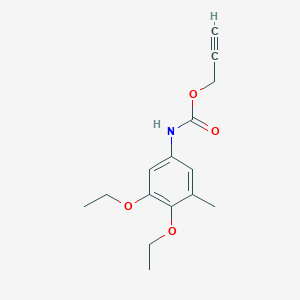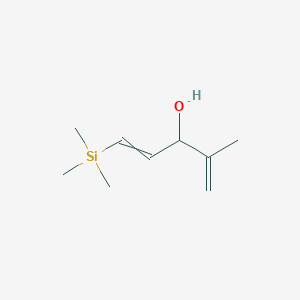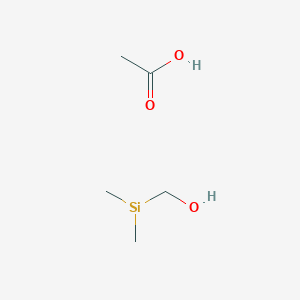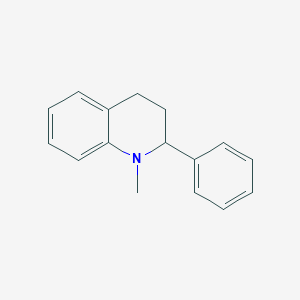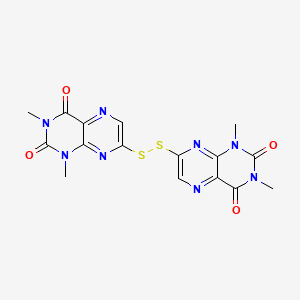
Sodium;methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium methanol, also known as sodium methoxide, is a chemical compound with the formula CH₃ONa. It is the simplest sodium alkoxide and is commonly used in various chemical reactions and industrial processes. Sodium methanol is highly reactive and is typically found in a white solid form or as a solution in methanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium methanol can be synthesized through the reaction of metallic sodium with methanol. This reaction produces sodium methanol and hydrogen gas: [ 2Na + 2CH₃OH \rightarrow 2CH₃ONa + H₂ ]
Industrial Production Methods: In industrial settings, sodium methanol is often produced by reacting sodium hydroxide with methanol. This method is more cost-effective and suitable for large-scale production. The reaction is typically carried out in a reactive distillation column, where gaseous anhydrous methanol is fed into the bottom of the column and contacts countercurrently with a sodium hydroxide-methanol solution .
Análisis De Reacciones Químicas
Types of Reactions: Sodium methanol undergoes various types of chemical reactions, including:
Oxidation: Sodium methanol can be oxidized to form sodium formate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Sodium methanol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium methanol can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: It can reduce compounds like esters to alcohols.
Substitution: Sodium methanol can react with alkyl halides to form ethers.
Major Products Formed:
Oxidation: Sodium formate.
Reduction: Alcohols.
Substitution: Ethers.
Aplicaciones Científicas De Investigación
Sodium methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis.
Biology: Sodium methanol is used in the preparation of various biological reagents and buffers.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates.
Industry: Sodium methanol is used in the production of formaldehyde and acetic acid.
Mecanismo De Acción
The mechanism of action of sodium methanol involves its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The molecular targets and pathways involved include the formation of alkoxides and the subsequent reactions with electrophiles .
Comparación Con Compuestos Similares
Sodium Ethanol (CH₃CH₂ONa): Similar to sodium methanol but with an ethyl group instead of a methyl group.
Sodium Propanol (CH₃CH₂CH₂ONa): Similar to sodium methanol but with a propyl group.
Comparison:
Reactivity: Sodium methanol is more reactive than sodium ethanol and sodium propanol due to the smaller size of the methyl group, which allows for easier access to the reactive site.
Propiedades
Número CAS |
80923-53-1 |
|---|---|
Fórmula molecular |
CH4NaO+ |
Peso molecular |
55.032 g/mol |
Nombre IUPAC |
sodium;methanol |
InChI |
InChI=1S/CH4O.Na/c1-2;/h2H,1H3;/q;+1 |
Clave InChI |
AKWGTXRLKNHCPP-UHFFFAOYSA-N |
SMILES canónico |
CO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


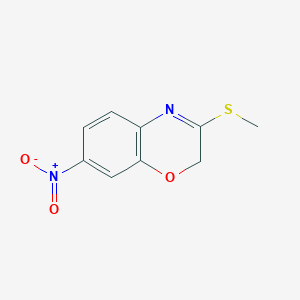
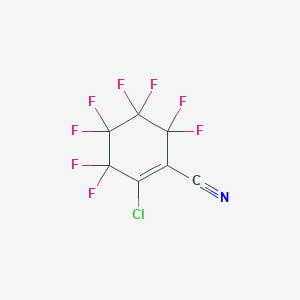
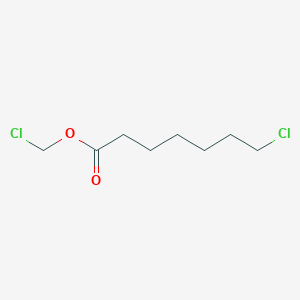
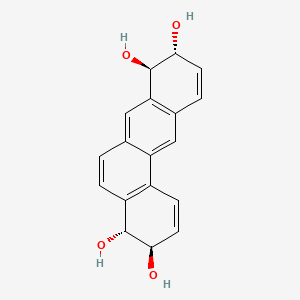
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
